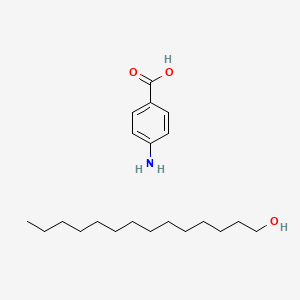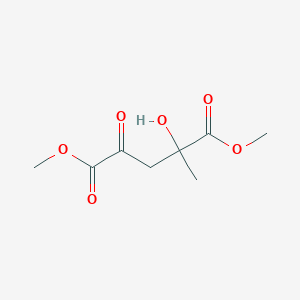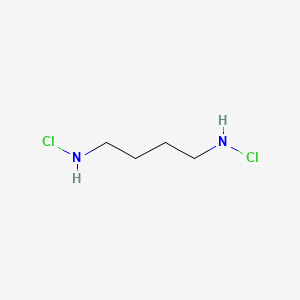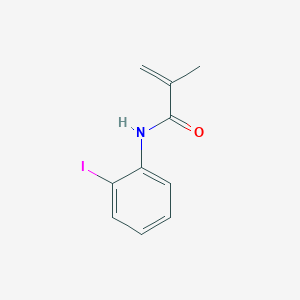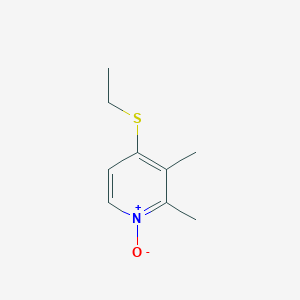
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is a heterocyclic organic compound with a pyridine ring substituted with ethylsulfanyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,3-dimethylpyridine with ethylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Applications De Recherche Scientifique
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes in the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylsulfanyl-2-pyridone: Similar structure but lacks the dimethyl groups.
2,3-Dimethylpyridine: Similar structure but lacks the ethylsulfanyl group.
4-Methylsulfanyl-2,3-dimethylpyridine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-(Ethylsulfanyl)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine is unique due to the presence of both ethylsulfanyl and dimethyl groups on the pyridine ring
Propriétés
Numéro CAS |
112895-13-3 |
|---|---|
Formule moléculaire |
C9H13NOS |
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
4-ethylsulfanyl-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 |
Clé InChI |
GQWWIXIXRJWPQZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=[N+](C=C1)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


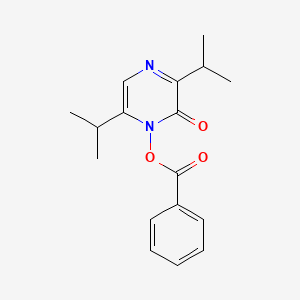
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
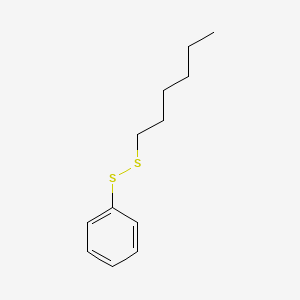
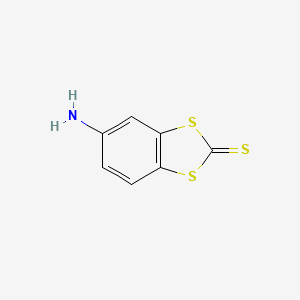
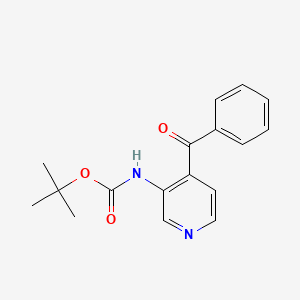
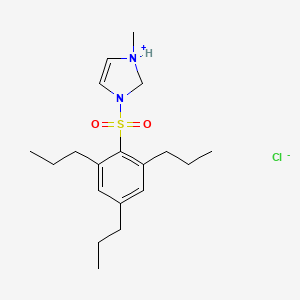
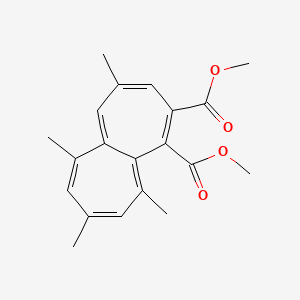
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
